molecular formula C11H18N2 B13003342 (3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine

(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine

Cat. No.: B13003342
M. Wt: 178.27 g/mol
InChI Key: JNXVDVPOCCQAFD-UHFFFAOYSA-N
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Description

(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine and is characterized by the presence of a pyridin-2-ylmethyl group attached to a 3-methylbutan-2-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine typically involves the reaction of pyridin-2-ylmethylamine with 3-methylbutan-2-ylamine under specific conditions. One common method involves the use of a base-promoted C-alkylation reaction, where the pyridin-2-ylmethylamine is alkylated with 3-methylbutan-2-ylamine in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or reagents such as alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce amine derivatives with altered functional groups.

Scientific Research Applications

(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it may bind to active sites of enzymes, altering their activity and affecting downstream biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a branched alkylamine moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine

InChI

InChI=1S/C11H18N2/c1-9(2)10(3)13-8-11-6-4-5-7-12-11/h4-7,9-10,13H,8H2,1-3H3

InChI Key

JNXVDVPOCCQAFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=CC=CC=N1

Origin of Product

United States

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